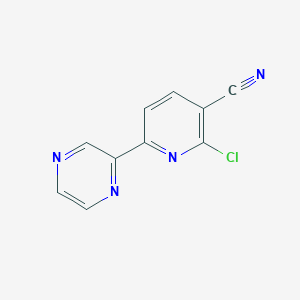

2-Chloro-6-pyrazin-2-ylnicotinonitrile

Description

Contextualizing Nicotinonitrile Scaffolds in Synthetic Chemistry

Nicotinonitrile, or 3-cyanopyridine (B1664610), and its derivatives are foundational building blocks in the synthesis of a wide array of more complex molecules. The pyridine (B92270) ring is a common feature in numerous biologically active compounds, and the nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in various cycloaddition reactions. This versatility makes nicotinonitrile scaffolds highly valuable in the construction of diverse molecular libraries for drug discovery and other applications.

Significance of Pyrazine (B50134) and Pyridine Heterocycles in Organic Synthesis

Both pyrazine and pyridine are six-membered aromatic heterocycles containing nitrogen atoms. Pyridine, with one nitrogen atom, is a fundamental structure in many natural products, pharmaceuticals, and agrochemicals. researchgate.net Its basic nitrogen atom can act as a ligand for metal catalysts and can be protonated or alkylated. nih.gov

Pyrazine, containing two nitrogen atoms in a 1,4-arrangement, is also a key component in many biologically active molecules and is known to contribute to the flavor and aroma of various foods. nih.gov In the context of medicinal chemistry, the incorporation of pyrazine rings can influence a molecule's solubility, metabolic stability, and ability to form hydrogen bonds, which are critical for its interaction with biological targets. nih.gov The synthesis of substituted pyrazines is an active area of research, with various methods being developed to create these important structures. nih.gov

Research Landscape of Halogenated Pyridine-Pyrazine Systems

The introduction of halogen atoms onto pyridine rings is a crucial strategy in medicinal chemistry. Halogens can alter the electronic properties of the ring, influence the acidity or basicity of nearby functional groups, and provide a site for further chemical modification through cross-coupling reactions. nih.gov However, the selective halogenation of pyridines can be challenging due to the electron-deficient nature of the pyridine ring. nih.gov

Systems that combine a halogenated pyridine with a pyrazine ring are of particular interest as they bring together the useful properties of both heterocycles. These compounds are explored for their potential in various fields, including the development of new pharmaceuticals. Research in this area often focuses on developing efficient synthetic routes to these hybrid molecules and evaluating their biological activities. researchgate.netmdpi.com The reactivity of the carbon-halogen bond in these systems allows for the construction of more complex molecules through reactions like the Suzuki or Stille cross-coupling.

While specific research on 2-Chloro-6-pyrazin-2-ylnicotinonitrile is not extensively documented in publicly available literature, its chemical structure suggests it is a compound with significant potential for further investigation. The presence of the reactive chloro group on the nicotinonitrile scaffold, combined with the pyrazine moiety, makes it a promising candidate for the synthesis of novel compounds with potentially interesting biological or material properties. Further research into the synthesis and characterization of this and related halogenated pyridine-pyrazine systems will likely continue to be a fruitful area of chemical exploration.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-pyrazin-2-ylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN4/c11-10-7(5-12)1-2-8(15-10)9-6-13-3-4-14-9/h1-4,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKCPXNFYSWWSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)Cl)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Chloro 6 Pyrazin 2 Ylnicotinonitrile

Precursor Synthesis and Derivatization Routes

The construction of 2-Chloro-6-pyrazin-2-ylnicotinonitrile is predicated on the availability of two primary building blocks: a halogenated nicotinonitrile core and a functionalized pyrazine (B50134) moiety suitable for cross-coupling reactions. The following subsections outline established and potential synthetic pathways for these critical intermediates.

Synthesis of Halogenated Nicotinonitrile Intermediates

The synthesis of the 2-chloronicotinonitrile scaffold and its analogues is a crucial first step. This involves either the direct chlorination of a pre-formed nicotinonitrile ring or the construction of the ring with the chlorine substituent already in place.

Several methods have been reported for the synthesis of 2-chloronicotinonitrile. A common and well-documented approach begins with nicotinamide-1-oxide. researchgate.net The reaction of nicotinamide-1-oxide with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) effectively introduces the chlorine atom at the 2-position and converts the amide group to a nitrile. researchgate.net This exothermic reaction requires careful temperature control to ensure a safe and efficient process. researchgate.net

Alternative starting materials and reagents have also been explored. For instance, 3-cyanopyridine (B1664610) N-oxide can be chlorinated using phosphorus oxychloride to yield 2-chloronicotinonitrile. mdpi.com Another patented method describes the use of N-oxo niacinamide, which is treated with thionyl chloride (SOCl₂) in the presence of an organic base to afford the desired product. researchgate.net This method offers an alternative to phosphorus-based reagents. researchgate.net

For the synthesis of di-halogenated analogues, such as 2,6-dichloronicotinonitrile, a different strategy is often employed. One such method starts from 2,6-dihydroxynicotinamide. acs.org Treatment of this precursor with phosphorus pentachloride in an aromatic solvent facilitates the conversion of both hydroxyl groups to chlorides and the amide to a nitrile, yielding 2,6-dichloronicotinonitrile. acs.org An alternative route to this analogue involves the dehydration of the corresponding 2,6-dichloronicotinamide (B1632291) using a dehydrating agent like phosphorus oxychloride in the presence of a catalyst such as tetraethylammonium (B1195904) chloride. google.com

A summary of these synthetic pathways is presented in the table below.

| Starting Material | Reagents | Product | Key Features |

| Nicotinamide-1-oxide | PCl₅, POCl₃ | 2-Chloronicotinonitrile | Well-established, exothermic reaction. researchgate.net |

| 3-Cyanopyridine N-oxide | POCl₃ | 2-Chloronicotinonitrile | Utilizes a readily available starting material. mdpi.com |

| N-Oxo niacinamide | SOCl₂, Organic Base | 2-Chloronicotinonitrile | Avoids phosphorus-based reagents. researchgate.net |

| 2,6-Dihydroxynicotinamide | PCl₅, Aromatic Solvent | 2,6-Dichloronicotinonitrile | One-pot conversion to the di-chloro analogue. acs.org |

| 2,6-Dichloronicotinamide | POCl₃, Et₄NCl | 2,6-Dichloronicotinonitrile | Dehydration of the corresponding amide. google.com |

The introduction of halogen atoms onto a pre-existing nicotinonitrile ring can be achieved through various halogenation reactions, the specifics of which depend on the desired regioselectivity and the nature of the substrate. google.com For aromatic systems like the pyridine (B92270) ring in nicotinonitrile, electrophilic halogenation is a common strategy. However, the electron-withdrawing nature of the nitrile and the pyridine nitrogen can deactivate the ring towards electrophilic attack, often requiring harsh reaction conditions.

A more targeted approach involves the functionalization of the pyridine ring at a specific position, followed by a halogenation step. For instance, the introduction of a halogen at the 3-position of pyridines can be accomplished through the formation of Zincke imine intermediates, which then undergo regioselective halogenation under mild conditions. google.com

Direct chlorination of pyrazine, a similar electron-deficient heterocycle, has been achieved using reagents like chlorine or sulfuryl chloride in a polar solvent such as N,N-dimethylformamide. google.com This suggests that similar direct chlorination methods could potentially be applied to the nicotinonitrile ring system, although the regioselectivity would need to be carefully controlled.

Free-radical halogenation is another potential method, particularly for introducing halogens onto alkyl side chains if present on the nicotinonitrile ring. wikipedia.org This method typically involves the use of UV light or a radical initiator. wikipedia.org

Synthesis of Pyrazine-Substituted Intermediates

The second key component for the synthesis of the target molecule is a pyrazine derivative that can be coupled to the nicotinonitrile core. This typically involves a halogenated pyrazine or a pyrazine functionalized with a group suitable for cross-coupling reactions, such as a boronic acid or ester.

The synthesis of halogenated pyrazines often starts from readily available pyrazine precursors. For example, 2,5-dichloropyrazine (B10626) can be synthesized from pyrazine-2-amine. guidechem.com The first step involves the chlorination of pyrazine-2-amine with N-chlorosuccinimide (NCS) to yield 5-chloropyrazine-2-amine. guidechem.com This intermediate is then subjected to a Sandmeyer-type reaction, where diazotization with sodium nitrite (B80452) in the presence of a chloride source replaces the amino group with a chlorine atom, affording 2,5-dichloropyrazine. guidechem.com

A more direct approach for the synthesis of chloropyrazines involves the vapor-phase reaction of pyrazine with chlorine at elevated temperatures. google.com This method can produce monochloropyrazine, but may require careful control of reaction conditions to achieve the desired product selectively. google.com The conversion of hydroxypyrazines to chloropyrazines using phosphorus oxychloride, sometimes in the presence of phosphorus pentachloride, is another viable route. tripod.com

The synthesis of brominated pyrazines can be achieved through analogous methods. For instance, 2-bromopyridine, a related heterocyclic compound, is commonly synthesized from 2-aminopyridine (B139424) via a diazotization reaction in the presence of hydrobromic acid and bromine, followed by treatment with sodium nitrite. google.comchemicalbook.comorgsyn.orggoogle.com This well-established procedure can likely be adapted for the synthesis of bromopyrazines from aminopyrazines.

| Precursor | Reagents | Product | Key Features |

| Pyrazine-2-amine | 1. NCS2. NaNO₂, HCl | 2,5-Dichloropyrazine | Two-step process involving chlorination and diazotization. guidechem.com |

| Pyrazine | Cl₂ (vapor phase) | Monochloropyrazine | Direct halogenation at high temperatures. google.com |

| Hydroxypyrazine | POCl₃ (or with PCl₅) | Chloropyrazine | Conversion of a hydroxyl group to a chlorine atom. tripod.com |

| 2-Aminopyridine | HBr, Br₂, NaNO₂ | 2-Bromopyridine | Analogous synthesis for brominated heterocycles. chemicalbook.comorgsyn.org |

For modern cross-coupling reactions, pyrazine derivatives functionalized with organometallic or organoboron moieties are invaluable. The preparation of these intermediates opens up a wide range of possibilities for carbon-carbon bond formation.

One powerful method for the functionalization of pyrazines is through directed ortho-metalation. acs.org This involves the deprotonation of a pyrazine derivative at a position adjacent to a directing group using a strong base, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP). researchgate.net The resulting lithiated intermediate can then be trapped with various electrophiles to introduce a range of functional groups. researchgate.netnih.gov

The synthesis of pyrazinylboronic acids and their esters is particularly important for Suzuki-Miyaura cross-coupling reactions. researchgate.net These can be prepared through several routes. A common method is the palladium-catalyzed cross-coupling of a halopyrazine with a diboron (B99234) reagent, such as bis(pinacolato)diboron. researchgate.net This reaction, often catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, provides a direct route to pyrazinylboronic esters. google.com

Alternatively, pyrazinylboronic esters can be synthesized from a halopyrazine via a Grignard reagent. The halopyrazine is first converted to the corresponding Grignard reagent by reaction with magnesium metal. This organomagnesium species is then reacted with a borate (B1201080) ester, such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the pyrazinylboronic acid or its ester. escholarship.orgmdpi.com

| Functionalized Pyrazine | Synthetic Method | Reagents | Key Features |

| Lithiated Pyrazine | Directed ortho-metalation | Strong Base (e.g., LTMP), Electrophile | Site-selective functionalization. researchgate.netacs.org |

| Pyrazinylboronic Ester | Palladium-catalyzed Borylation | Halopyrazine, Bis(pinacolato)diboron, Palladium Catalyst | Direct route to boronic esters for Suzuki coupling. researchgate.net |

| Pyrazinylboronic Acid/Ester | Grignard Reaction | Halopyrazine, Mg, Borate Ester | Two-step process via an organomagnesium intermediate. escholarship.orgmdpi.com |

Key Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The construction of the this compound scaffold relies on the precise formation of carbon-carbon and carbon-heteroatom bonds. Several powerful synthetic methods are utilized to assemble the pyridine and pyrazine ring systems.

Nucleophilic Aromatic Substitution (SNAr) Approaches on Pyridine and Pyrazine Rings

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in the synthesis of heteroaromatic compounds. wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile replaces a leaving group on an aromatic or heteroaromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group activates the ring for nucleophilic attack. libretexts.org Heteroarenes like pyridine and pyrazine are particularly reactive in SNAr reactions, especially when substituted at positions that allow for the delocalization of negative charge onto the nitrogen atom. wikipedia.org

For instance, the chlorine atom in 2,6-dichloronicotinic acid can be selectively displaced by a nucleophile. Electron-withdrawing groups at the 3-position of 2,6-dichloropyridines can facilitate the nucleophilic displacement of the 2-chloro group. researchgate.net Similarly, chloroazines, which are components of some agrochemicals and dyes, readily undergo SNAr reactions. The nitrogen atoms in the azine ring enhance reactivity through both inductive and mesomeric effects. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions in Scaffold Assembly

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. Reactions such as the Suzuki, Stille, and Buchwald-Hartwig amination are widely used to construct complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. nih.gov This reaction has been successfully employed in the synthesis of various heterocyclic compounds, including those containing pyrazine and pyridine rings. For example, 2-chloropyrazine (B57796) has been coupled with various arylboronic acids using novel palladium(II) ONO pincer complexes as catalysts, showing high activity even with low catalyst loading in aqueous media. researchgate.net Similarly, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides have been synthesized via Suzuki cross-coupling of a bromo-substituted precursor with various arylboronic acids. mdpi.com The regioselective Suzuki coupling of 2,6-dichloronicotinic acid with aryl boronic acids has also been reported to produce 6-aryl-2-chloronicotinic acids. researchgate.net

The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups. orgsyn.org While specific examples for the direct synthesis of this compound are not detailed, the Stille reaction is a powerful tool for constructing biaryl systems present in such complex heterocycles. orgsyn.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is particularly useful when classical SNAr reactions are not feasible due to the low reactivity of the aryl halide. acsgcipr.org It has been successfully applied to the amination of 2-bromopyridines with volatile amines, providing access to secondary and tertiary aminopyridines. nih.gov This method offers a distinct advantage over other amination techniques that often require pre-halogenated substrates. nih.gov

| Reaction | Coupling Partners | Bond Formed | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide/Triflate + Organoboron Compound | C-C | Mild reaction conditions, commercial availability of reagents, tolerance of various functional groups. |

| Stille Reaction | Organotin Compound + Organic Halide/Triflate | C-C | Tolerance of a wide range of functional groups. |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | C-N | Applicable when classical SNAr fails, wide substrate scope. wikipedia.orglibretexts.org |

Multicomponent Reaction (MCR) Strategies for Complex Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates portions of all the starting materials. nih.govtcichemicals.com MCRs are valued for their atom economy, reduced reaction times, and the ability to generate molecular diversity. rsc.org

Several MCRs are known for the synthesis of pyridine and related nitrogen-containing heterocycles. For instance, a one-pot, four-component condensation reaction has been developed for the synthesis of poly-functionalized nicotinonitriles. rsc.org The Hantzsch dihydropyridine (B1217469) synthesis is a classic three-component reaction that produces 1,4-dihydropyridine (B1200194) derivatives. tcichemicals.com More recently, MCRs have been employed to synthesize unsymmetrical 5-nitro-1,4-dihydropyridines, which can be subsequently aromatized to the corresponding 5-nitropyridines. researchgate.net The Groebke-Blackburn-Bienaymé reaction is another three-component MCR used for the synthesis of fused nitrogen-containing aromatic compounds. tcichemicals.commdpi.com

Cyclization Reactions to Form Fused Heterocycles

Cyclization reactions are crucial for the construction of fused heterocyclic systems. Various strategies exist, often involving intramolecular reactions to form new rings. For example, pyridinium (B92312) 1,4-zwitterions have been used as synthons in formal (4+2) cyclization reactions to access pyrido[1,2-a]pyrazine derivatives. nih.gov The synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused analogs can be achieved through the cyclization of heterocyclic diamines with a nitrite or by reacting hydrazine (B178648) hydrate (B1144303) with dicarbonyl 1,2,3-triazoles. researchgate.netmdpi.com Phenylazocyanothioacetamide has been shown to react with malononitrile (B47326) to afford a pyridinethione, which can be further functionalized. nih.gov

Optimization of Reaction Conditions and Yields

To maximize the efficiency and yield of the synthesis of this compound, careful optimization of reaction conditions is essential. Factors such as the choice of solvent and catalyst play a pivotal role in the outcome of the synthetic transformations.

Solvent Effects and Catalysis in Synthetic Transformations

The choice of solvent can significantly influence the rate and selectivity of a reaction. In the context of nucleophilic aromatic substitution, polyethylene (B3416737) glycol (PEG-400) has been investigated as a green and effective solvent for the synthesis of amino-substituted heterobicyclic compounds. nih.gov

Temperature and Pressure Control for Enhanced Selectivity and Efficiency

The synthesis of this compound, likely proceeding through a cross-coupling reaction such as the Suzuki-Miyaura coupling, is highly dependent on reaction conditions to ensure optimal yield, selectivity, and efficiency. Temperature and pressure are two of the most critical parameters that can be manipulated to control the reaction outcome.

Temperature Optimization:

The temperature at which a cross-coupling reaction is conducted can significantly influence the rate of reaction, the stability of the catalyst, and the prevalence of side reactions. For the Suzuki-Miyaura coupling of aryl chlorides, which are known to be less reactive than their bromide or iodide counterparts, higher temperatures are often necessary to achieve a reasonable reaction rate. However, excessively high temperatures can lead to catalyst decomposition, resulting in decreased efficiency and the formation of unwanted byproducts.

Research on the Suzuki-Miyaura coupling of various aryl chlorides has shown that the optimal temperature can vary depending on the specific substrates, catalyst system, and solvent used. For instance, studies on the coupling of 2-chloropyridines have demonstrated that temperatures in the range of 80-120°C are often employed. nih.govrsc.org The choice of a thermally stable catalyst, such as those based on palladium with bulky electron-rich phosphine ligands, is crucial for maintaining catalytic activity at elevated temperatures.

The effect of temperature on selectivity is also a key consideration. In the synthesis of this compound from a di-substituted precursor like 2,6-dichloronicotinonitrile, temperature can influence the regioselectivity of the coupling reaction. By carefully controlling the temperature, it may be possible to favor the substitution at the more reactive position, thus enhancing the selectivity for the desired product.

Pressure Effects:

While temperature is a more commonly adjusted parameter in laboratory-scale synthesis, pressure can also play a role, particularly in reactions involving gaseous reagents or in optimizing reaction conditions for industrial-scale production. In the context of Suzuki-Miyaura coupling, the application of pressure is less common unless volatile solvents are used at temperatures above their boiling points. In such cases, a sealed reaction vessel is used to maintain the solvent in the liquid phase and to potentially increase the reaction rate.

For reactions that may involve a change in volume, Le Chatelier's principle suggests that pressure can be used to shift the equilibrium towards the products. However, for most cross-coupling reactions in the liquid phase, the effect of pressure on selectivity and efficiency is generally considered to be less pronounced than that of temperature.

Table 1: Illustrative Temperature Effects on Suzuki-Miyaura Coupling of Aryl Chlorides This table presents generalized data from studies on related aryl chloride couplings to illustrate the typical impact of temperature.

| Catalyst System | Aryl Chloride Substrate | Temperature (°C) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | 2-Chloropyridine (B119429) derivative | 65 | 51 | nih.gov |

| Pd(dppf)Cl₂ | 2-Chloropyridine derivative | 100 | 89 | nih.gov |

| Pd-NHC Complex | 2-Chloroanisole | Room Temperature | High | researchgate.net |

| Pd NPs/Co₃[Co(CN)₆]₂ | Various Aryl Chlorides | 80 | 86.2 | rsc.org |

Advanced Synthetic Strategies for Analogues and Derivatives

The development of analogues and derivatives of this compound is essential for exploring structure-activity relationships and for the discovery of new compounds with tailored properties. Advanced synthetic strategies are employed to achieve regioselective synthesis and to functionalize the core heterocyclic rings.

The regioselective synthesis of substituted nicotinonitriles, particularly those with substitution at the 2- and 6-positions, is a key challenge. A common and effective strategy for achieving this is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, or Negishi couplings.

For the synthesis of this compound, a plausible and regioselective approach would involve the Suzuki-Miyaura coupling of 2,6-dichloronicotinonitrile with a pyrazinylboronic acid or ester. The regioselectivity of this reaction, i.e., the selective substitution of one chlorine atom over the other, can be controlled by several factors:

Electronic Effects: The electronic properties of the nicotinonitrile ring can render one of the chlorine atoms more susceptible to oxidative addition to the palladium catalyst.

Steric Hindrance: The steric environment around the two chlorine atoms can influence the approach of the bulky catalyst complex, favoring reaction at the less sterically hindered position.

Directing Groups: The presence of a directing group on the nicotinonitrile ring can chelate to the palladium catalyst, directing the substitution to a specific position.

Studies on the regioselective Suzuki-Miyaura reactions of polychlorinated aromatics have demonstrated the feasibility of selectively substituting one halogen atom. For example, conditions have been developed for the selective conversion of 2,6-dichloropyridines to 2-chloro-6-alkylpyridines or 2-aryl-6-alkylpyridines. nih.gov By carefully selecting the catalyst, ligands, base, and reaction conditions, a high degree of regioselectivity can be achieved.

An alternative regioselective strategy could involve the synthesis of a 6-substituted-2-chloronicotinonitrile precursor, which is then coupled with the pyrazine moiety. This multi-step approach allows for the unambiguous placement of substituents on the nicotinonitrile ring.

Table 2: Examples of Regioselective Synthesis of Substituted Pyridines This table provides examples from the literature that illustrate strategies applicable to the regioselective synthesis of the target compound.

| Starting Material | Reagent | Catalyst/Conditions | Product | Regioselectivity | Reference |

| 2,6-Dichloropyridine | Alkyl Pinacol Boronic Ester | Pd(OAc)₂/SPhos, K₃PO₄ | 2-Chloro-6-alkylpyridine | High | nih.gov |

| 2,6-Dichloropyridine | Arylboronic Acid | Pd(dppf)Cl₂, Na₃PO₄ | 2-Aryl-6-chloropyridine | Good | nih.gov |

Functionalization of the Pyrazine and Nicotinonitrile Rings

The functionalization of the pyrazine and nicotinonitrile rings in this compound opens up avenues for creating a diverse library of analogues. Both rings possess distinct reactivity patterns that can be exploited for further chemical modifications.

Functionalization of the Pyrazine Ring:

The pyrazine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. However, transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of pyrazines. rsc.org Halogenated pyrazines can undergo Suzuki, Stille, Sonogashira, and Heck couplings to introduce a variety of substituents. rsc.org

For a pyrazinyl-substituted nicotinonitrile, functionalization of the pyrazine ring could be achieved by first introducing a halogen atom onto the pyrazine moiety of the coupled product. This halogenated derivative can then serve as a handle for subsequent cross-coupling reactions. Direct C-H functionalization of the pyrazine ring is also a developing area that could provide a more atom-economical route to new derivatives.

Functionalization of the Nicotinonitrile Ring:

The nicotinonitrile ring in this compound offers several sites for functionalization:

The Chlorine Atom: The chloro group at the 2-position is a versatile handle for a variety of transformations. It can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This allows for the introduction of a wide range of substituents, including amines, alkoxides, and thiols. The chloro group can also participate in further cross-coupling reactions, enabling the synthesis of 2,6-disubstituted nicotinonitrile derivatives with different groups at the 2- and 6-positions.

The Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, providing access to a diverse set of functional groups.

The Pyridine Ring: The pyridine ring itself can undergo electrophilic substitution, although the presence of the electron-withdrawing cyano and chloro groups makes it less reactive. C-H activation and functionalization methodologies are also being developed for the direct modification of the pyridine ring.

The selective functionalization of one ring in the presence of the other requires careful consideration of the relative reactivity of the two heterocyclic systems and the choice of appropriate reaction conditions.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 6 Pyrazin 2 Ylnicotinonitrile

Reactivity of the Nicotinonitrile Core

The nicotinonitrile core, a pyridine (B92270) ring substituted with both a chlorine atom and a nitrile group, is the primary site for several important reactions. The electron-withdrawing nature of the pyridine nitrogen, the nitrile group, and the chlorine atom makes the pyridine ring highly electron-deficient.

Electrophilic and Nucleophilic Reactions of the Pyridine Ring

Due to the electron-deficient character of the pyridine ring, electrophilic aromatic substitution reactions are generally difficult and require harsh conditions. The ring is deactivated towards electrophiles. Conversely, the electron-poor nature of the ring, particularly at the positions ortho and para to the nitrogen atom, facilitates nucleophilic aromatic substitution (SNAr).

The chlorine atom at the 2-position is highly activated towards nucleophilic displacement. This is a common feature for halogens at the α- or γ-positions of a pyridine ring. A variety of nucleophiles can displace the chloride ion, leading to a diverse range of substituted nicotinonitrile derivatives. Studies on analogous 2-chloronicotinic acid derivatives have shown that the chlorine atom can be readily substituted by amines, alkoxides, and other nucleophiles. researchgate.net For instance, the reaction of 2-chloronicotinic acid with anilines in the presence of a base such as potassium carbonate proceeds efficiently. researchgate.net Similarly, 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile has been shown to react with hydrazine (B178648) hydrate (B1144303) and compounds containing active methylene (B1212753) groups, where the chlorine atom is readily replaced. qu.edu.qa

Table 1: Representative Nucleophilic Substitution Reactions on Analogous 2-Chloropyridine (B119429) Systems

| Nucleophile | Reagent Example | Product Type | Reference |

| Amine | Anilines | 2-Arylaminonicotinonitrile | researchgate.net |

| Hydrazine | Hydrazine Hydrate | 2-Hydrazinonicotinonitrile | qu.edu.qa |

| Azide | Sodium Azide | 2-Azidonicotinonitrile | qu.edu.qa |

| Hydroxide (B78521) | Potassium Hydroxide | 2-Hydroxynicotinonitrile | qu.edu.qa |

This table is illustrative of the types of nucleophilic substitutions possible on the 2-chloronicotinonitrile core, based on the reactivity of similar compounds.

Transformations Involving the Nitrile Group

The nitrile group (-C≡N) of 2-Chloro-6-pyrazin-2-ylnicotinonitrile is a versatile functional group that can undergo several important transformations.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide intermediate under either acidic or basic conditions. libretexts.orgyoutube.com Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. libretexts.org Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion on the nitrile carbon. libretexts.orgyoutube.com The resulting amide can often be isolated under mild conditions, while more vigorous conditions lead to the corresponding carboxylic acid. youtube.com

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄). Alternatively, reduction with diisobutylaluminium hydride (DIBAL-H) typically yields an aldehyde after hydrolysis of the intermediate imine. libretexts.org

Addition of Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the nitrile carbon to form ketones after a hydrolytic workup.

Reactivity of the Pyrazine (B50134) Moiety

The pyrazine ring, being a diazine, is also an electron-deficient aromatic system. Its reactivity is influenced by the presence of two nitrogen atoms and the substitution pattern.

Reactivity at the Pyrazine Nitrogen Atoms

The lone pairs of electrons on the pyrazine nitrogen atoms make them susceptible to reactions with electrophiles. This can include N-alkylation with alkyl halides or N-oxidation with peroxy acids to form the corresponding pyrazine N-oxides. Heterocyclic N-oxides are valuable intermediates in organic synthesis and can exhibit unique biological activities. researchgate.net The formation of N-oxides can also modify the reactivity of the pyrazine ring towards other reagents.

Influence of the Chlorine Substituent on Pyrazine Reactivity

While the chlorine substituent is on the nicotinonitrile core, its electron-withdrawing nature will have an electronic effect on the attached pyrazine ring, albeit attenuated by the intervening C-C bond. This effect would further decrease the electron density of the pyrazine ring, potentially influencing its reactivity towards nucleophiles and electrophiles. However, the direct influence of the 2-chloro substituent of the nicotinonitrile ring on the pyrazine moiety's reactivity is expected to be less pronounced than its effect on the pyridine ring itself.

Mechanistic Studies of Key Transformations

While specific mechanistic studies for this compound are not widely available, the mechanisms of its key potential transformations can be inferred from well-established principles and studies on analogous systems.

The nucleophilic aromatic substitution of the chlorine atom is expected to proceed via a Meisenheimer-type intermediate. In this two-step mechanism, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic σ-complex. The departure of the chloride ion in the second step restores the aromaticity of the pyridine ring. The stability of the Meisenheimer intermediate is enhanced by the electron-withdrawing pyridine nitrogen and the nitrile group.

The hydrolysis of the nitrile group, as previously mentioned, follows well-understood pathways. The acid-catalyzed mechanism involves initial protonation of the nitrile nitrogen to increase the electrophilicity of the carbon, followed by the addition of water. libretexts.org The base-catalyzed mechanism involves the direct addition of a hydroxide ion to the nitrile carbon. libretexts.org Both mechanisms proceed through an amide intermediate. libretexts.org

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms where experimental methods may be limited. nih.gov For a molecule like this compound, theoretical investigations, particularly using Density Functional Theory (DFT), are invaluable for elucidating the pathways of its reactions, such as nucleophilic aromatic substitution (SNAr).

DFT calculations can be employed to model the reaction profile of this compound with various nucleophiles. chemistryworld.com This involves calculating the Gibbs free energy changes (ΔG) between the initial reactants, transition states, and final products. researchgate.net Such calculations help verify the presence and stability of intermediates, like the Meisenheimer complex, which is characteristic of the SNAr mechanism. researchgate.net By mapping the potential energy surface, the most favorable reaction pathway can be identified. For instance, in the reaction of 2-chloropyridine derivatives, molecular orbital calculations have been used to understand the influence of substituents on the reaction rate. researchgate.net

Furthermore, hybrid DFT and machine learning models have emerged as a predictive tool for SNAr reaction barriers. chemistryworld.comchemrxiv.org These models can correlate simple, calculated descriptors (like electrostatic potential and LUMO energy) with experimental activation energies, allowing for the prediction of reactivity for new substrates without the need for extensive transition state calculations. chemrxiv.orgrsc.org Applying such a model to this compound would allow for the prediction of its reactivity with a wide range of nucleophiles and help in selecting optimal reaction conditions.

Table 1: Illustrative Computational Parameters for SNAr Reactivity Analysis

| Parameter | Description | Application to this compound |

|---|---|---|

| ΔG‡ (Activation Energy) | The energy barrier that must be overcome for a reaction to occur. Lower values indicate a faster reaction. | Calculation of the energy barrier for the displacement of the chloro group by various nucleophiles (e.g., amines, alkoxides). |

| Meisenheimer Complex Stability | The stability of the intermediate formed by the addition of the nucleophile to the aromatic ring. | Confirmation of the stepwise SNAr mechanism and assessment of the influence of the pyrazinyl and nitrile groups on intermediate stability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy indicates greater susceptibility to nucleophilic attack. | Prediction of the C2 position's electrophilicity and its reactivity towards nucleophiles. chemrxiv.org |

| Electrostatic Potential (ESP) | The charge distribution on the molecule's surface. Positive regions indicate electrophilic sites. | Identification of the carbon atom attached to the chlorine as the primary site for nucleophilic attack. chemrxiv.org |

Experimental Techniques for Mechanistic Elucidation

To complement computational studies, several experimental techniques are crucial for elucidating the reaction mechanisms of this compound. These methods provide real-time data on reaction kinetics and the presence of transient species.

In situ spectroscopy, particularly Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy, is a powerful tool for monitoring chemical reactions as they occur. rsc.orgnih.gov This technique allows for the real-time tracking of the concentrations of reactants, intermediates, and products by observing their characteristic vibrational bands in the IR spectrum. irdg.orgtum.deyoutube.com For the derivatization of this compound, in situ ATR-FTIR could be used to:

Observe the disappearance of the C-Cl vibrational band.

Detect the appearance of new bands corresponding to the formation of the C-nucleophile bond.

Potentially identify the spectral signature of a transient Meisenheimer complex under certain conditions.

Derivatization Pathways from this compound

The chloro substituent at the 2-position of the pyridine ring is the primary site of reactivity, serving as a leaving group in various substitution reactions. This allows for the extensive derivatization of the core structure.

Amination Reactions

The chlorine atom on this compound is susceptible to nucleophilic aromatic substitution (SNAr) by a wide range of primary and secondary amines. This reactivity is enhanced by the electron-withdrawing nature of both the adjacent ring nitrogen, the cyano group, and the pyrazinyl substituent. Reactions with amines typically proceed in the presence of a base to neutralize the HCl byproduct, often in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. In some cases, particularly with less reactive amines, palladium-catalyzed Buchwald-Hartwig amination can be an effective alternative. youtube.com The reaction of 2-chloropyrimidines and chloropyrazines with various amines has been shown to proceed readily, often without the need for a metal catalyst. researchgate.net

Table 2: Representative Amination Reactions

| Amine Reactant | Expected Product | Potential Reaction Conditions |

|---|---|---|

| Morpholine | 2-(Morpholin-4-yl)-6-(pyrazin-2-yl)nicotinonitrile | K2CO3, DMF, 100 °C |

| Piperidine | 2-(Piperidin-1-yl)-6-(pyrazin-2-yl)nicotinonitrile | K2CO3, DMSO, 120 °C |

| Aniline | 2-(Phenylamino)-6-(pyrazin-2-yl)nicotinonitrile | Pd2(dba)3, BINAP, NaOt-Bu, Toluene, 110 °C |

| Benzylamine | 2-(Benzylamino)-6-(pyrazin-2-yl)nicotinonitrile | Et3N, THF, 70 °C mdpi.com |

Further Halogenation or Dehalogenation Strategies

The chemical identity of the halogen at the C2 position can be modified to influence reactivity or for specific synthetic targets.

Halogen Exchange: A Finkelstein-type reaction could potentially be used to replace the chlorine atom with other halogens. For example, heating with a fluoride (B91410) salt such as KF or CsF in a high-boiling polar aprotic solvent could yield 2-Fluoro-6-pyrazin-2-ylnicotinonitrile. The resulting fluoro derivative would be expected to be even more reactive towards nucleophilic aromatic substitution.

Dehalogenation: The chlorine atom can be removed through reductive dehalogenation. A common method is catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H2 gas, ammonium (B1175870) formate, or sodium hypophosphite). organic-chemistry.org This reaction would yield the parent molecule, 6-(Pyrazin-2-yl)nicotinonitrile. This strategy is useful when the chloro group is used as a temporary blocking or directing group during synthesis. organic-chemistry.org

Introduction of Diverse Alkyl, Aryl, and Heteroaryl Substituents

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, and this compound is an ideal substrate for these transformations. wikipedia.org

The Suzuki-Miyaura coupling is a widely used method that involves the reaction of the chloro-compound with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for introducing a vast array of aryl and heteroaryl substituents. nih.govacs.org

The Stille coupling offers another route, utilizing organostannane reagents. While organotins are more toxic, the reaction can be very effective, especially when Suzuki coupling is problematic.

These reactions provide a direct pathway to a library of derivatives with diverse electronic and steric properties, which is particularly valuable in medicinal chemistry and materials science.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Expected Product | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 2-Phenyl-6-(pyrazin-2-yl)nicotinonitrile | Pd(PPh3)4, Na2CO3 |

| Suzuki-Miyaura | Thiophene-3-boronic acid | 2-(Thiophen-3-yl)-6-(pyrazin-2-yl)nicotinonitrile | Pd(dppf)Cl2, K2CO3 |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-(pyrazin-2-yl)nicotinonitrile | Pd(OAc)2, SPhos, K3PO4 |

| Stille | Tributyl(vinyl)stannane | 2-Vinyl-6-(pyrazin-2-yl)nicotinonitrile | Pd(PPh3)4, LiCl |

Formation of Bis-Nicotinonitrile Derivatives

The synthesis of dimeric or bis-heterocyclic structures can lead to molecules with unique properties and enhanced biological activities. nih.gov Several strategies could be envisioned for the formation of bis-nicotinonitrile derivatives starting from this compound.

One approach involves a palladium-catalyzed homocoupling reaction, which would directly link two molecules of the starting material at their respective C2 positions to form 2,2'-bis(6-(pyrazin-2-yl)nicotinonitrile).

Alternatively, a dielectrophilic or dinucleophilic linker could be used to bridge two nicotinonitrile units. For example, reacting two equivalents of this compound with a dinucleophile like piperazine (B1678402) or ethylenediamine (B42938) would result in a symmetrical bis-substituted product. Conversely, if the chlorine is first converted to a nucleophilic group (e.g., via a boronic ester), it could then be coupled with a dihalo-aromatic linker in a double Suzuki reaction to create a more extended, conjugated bis-nicotinonitrile system. The synthesis of bis-heterocyclic compounds is a common strategy to explore new chemical space. researchgate.netnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the connectivity and spatial relationships of the constituent atoms of 2-Chloro-6-pyrazin-2-ylnicotinonitrile can be meticulously mapped.

Detailed 1D and 2D NMR Analysis (e.g., ¹H NMR, ¹³C NMR, COSY, HMBC, HSQC)

Detailed analysis of the ¹H and ¹³C NMR spectra, in conjunction with 2D correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would provide an unambiguous assignment of all proton and carbon signals in the this compound molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) and pyrazine (B50134) rings. The coupling patterns and chemical shifts of these protons would provide initial information about their relative positions. For instance, the protons on the pyridine ring would likely appear as doublets, while the pyrazine protons would exhibit their own characteristic splitting patterns.

The ¹³C NMR spectrum would reveal the chemical shifts of all carbon atoms, including the quaternary carbons of the cyano group and those bearing the chloro and pyrazinyl substituents. The chemical shifts would be indicative of the electronic environment of each carbon atom.

2D NMR experiments are crucial for assembling the molecular puzzle.

COSY: This experiment would establish the proton-proton coupling networks within the pyridine and pyrazine rings, confirming the connectivity of adjacent protons.

HSQC: This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of protonated carbons.

HMBC: This long-range correlation experiment is key to identifying the connectivity between different parts of the molecule. It would show correlations between protons and carbons that are two or three bonds away, for example, linking the protons on the pyrazine ring to the carbon atoms of the pyridine ring, and vice versa. This would confirm the C-C bond between the two heterocyclic systems.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-4 | 8.20 (d) | 118.5 | C-2, C-3, C-5, C-6 |

| H-5 | 7.90 (d) | 142.0 | C-3, C-4, C-6 |

| H-3' | 8.70 (d) | 145.0 | C-2', C-5' |

| H-5' | 8.65 (dd) | 144.0 | C-3', C-6' |

| H-6' | 9.20 (d) | 143.0 | C-2', C-5' |

| C-2 | - | 152.0 | - |

| C-3 | - | 115.0 | - |

| C-6 | - | 158.0 | - |

| CN | - | 117.0 | - |

| C-2' | - | 155.0 | - |

Note: The data in this table is hypothetical and for illustrative purposes, as experimental data for this specific compound is not publicly available.

Conformational Analysis via NMR

The rotational freedom around the single bond connecting the pyridine and pyrazine rings can lead to different conformations. Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could provide insights into the preferred spatial orientation of the two rings relative to each other. By observing through-space correlations between protons on the different rings, the predominant conformation in solution can be determined. The presence of bulky substituents like the chlorine atom may introduce a steric barrier, favoring a non-planar arrangement of the rings.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization, which can further aid in structural elucidation.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Exact Mass Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique for determining the exact mass of a molecule with high precision. For this compound, HRESIMS would be used to measure the mass of the protonated molecule, [M+H]⁺. The high accuracy of this measurement allows for the unambiguous determination of the elemental formula (C₁₀H₅ClN₄), confirming the presence of one chlorine atom due to the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl.

Interactive Data Table: HRESIMS Data for this compound

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ (³⁵Cl) | 217.0276 | Data not available |

| [M+H]⁺ (³⁷Cl) | 219.0246 | Data not available |

Note: "Observed Exact Mass" would be populated with experimental data.

Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) experiments can be employed to study the fragmentation pathways of the parent ion. By inducing collision-induced dissociation (CID) of the isolated [M+H]⁺ ion, a series of fragment ions are produced. The analysis of these fragments provides valuable structural information. For this compound, characteristic fragmentation patterns would likely involve the loss of small neutral molecules such as HCN from the nitrile group or the cleavage of the bond between the two heterocyclic rings. The fragmentation pattern would help to confirm the connectivity of the different functional groups within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show a sharp and strong absorption band around 2230-2220 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group. The spectrum would also display a series of bands corresponding to the C=C and C=N stretching vibrations of the aromatic pyridine and pyrazine rings in the region of 1600-1400 cm⁻¹. The C-H stretching vibrations of the aromatic protons would appear above 3000 cm⁻¹. The C-Cl stretching vibration would be expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹. Analysis of these characteristic absorption bands would confirm the presence of the key functional groups in the molecule.

Article on this compound Unattainable Due to Lack of Scientific Data

An in-depth article focusing on the advanced spectroscopic and structural characterization of the chemical compound this compound cannot be generated as requested. A thorough search of publicly available scientific literature and databases has revealed a significant lack of specific experimental or theoretical data for this particular molecule.

The user-provided outline necessitated detailed research findings for the following analytical techniques:

Fourier Transform Infrared (FT-IR) Spectroscopy: To identify functional groups.

Fourier Transform Raman (FT-Raman) Spectroscopy: To study molecular vibrations.

Correlation of Vibrational Modes with Theoretical Predictions: To compare experimental data with computational models.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze electronic transitions and absorption properties.

Investigation of Aggregation-Induced Emission (AIE) Properties: To determine any enhanced emission in an aggregated state.

X-ray Diffraction (XRD): For the definitive structural analysis of a single crystal.

The creation of a scientifically accurate and informative article, including the requested data tables, is contingent upon the existence of published research detailing these specific analyses for this compound. As no such studies were found, generating the article would require fabricating data, which would be scientifically unsound and misleading. Therefore, adherence to the user's strict outline and content requirements is not possible at this time.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the atomic level. These in silico methods allow for the prediction of molecular structure, stability, and reactivity before a compound is synthesized or as a complement to experimental data.

Density Functional Theory (DFT) Optimizations for Ground State Geometries

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry. This is achieved by solving the Schrödinger equation in an approximate manner, using the electron density rather than a more complex many-electron wavefunction.

A typical DFT study on 2-Chloro-6-pyrazin-2-ylnicotinonitrile would involve selecting a functional (like the widely used B3LYP) and a basis set (e.g., 6-311G(d,p) or higher) that appropriately describes the electronic environment of the atoms. The calculation would iteratively adjust the positions of the atoms until a minimum energy conformation is found. The results of this geometry optimization would provide precise data on:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, C-Cl).

Bond Angles: The angles formed by three connected atoms (e.g., C-N-C).

This optimized structure is the foundation for all other computational property predictions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for describing a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Regions of high HOMO density indicate likely sites for electrophilic attack.

LUMO: Represents the innermost orbital without electrons and is associated with the molecule's ability to accept electrons. Regions of high LUMO density indicate likely sites for nucleophilic attack.

A computational analysis would yield the energies of these orbitals (EHOMO and ELUMO). The difference between them, known as the HOMO-LUMO energy gap (ΔE) , is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more easily excitable and more reactive.

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential plotted onto the electron density surface of a molecule. It provides a guide to the distribution of charge, revealing a molecule's size, shape, and how it will interact with other charged species.

On an MEP map:

Red regions indicate areas of negative electrostatic potential, rich in electrons. These are typically found around electronegative atoms (like nitrogen or the cyano group) and are susceptible to electrophilic attack.

Blue regions indicate areas of positive electrostatic potential, which are electron-deficient. These are often found around hydrogen atoms bonded to electronegative atoms and represent sites for nucleophilic attack.

Green regions represent neutral or non-polar areas.

For this compound, an MEP analysis would visualize the electron-rich zones around the nitrogen atoms of the pyrazine (B50134) and pyridine (B92270) rings and the nitrile group, and potentially electron-deficient areas on the hydrogen atoms of the rings.

Spectroscopic Property Prediction and Validation

Computational methods can simulate various types of spectra, which are invaluable for interpreting experimental results and confirming molecular structures.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations can predict the 1H and 13C NMR chemical shifts of a molecule with a high degree of accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

The calculation provides theoretical chemical shift values (in ppm) for each unique hydrogen and carbon atom in this compound. These predicted values can be directly compared to experimental NMR data to:

Confirm the proposed chemical structure.

Assign specific signals in the experimental spectrum to the correct atoms in the molecule.

Help resolve ambiguities in complex spectra.

Simulated Vibrational and Electronic Spectra for Comparison with Experimental Data

Vibrational Spectra (Infrared and Raman): Computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the specific stretching, bending, or twisting motion of the atoms involved. This analysis helps in assigning the absorption bands from experimental spectra to specific functional groups, such as C≡N (nitrile) stretching, C-Cl stretching, and the various C-H and ring vibrations of the pyridine and pyrazine systems.

Electronic Spectra (UV-Visible): Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to its UV-Visible absorption spectrum. The calculation yields the excitation energies (which can be converted to wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). This information helps to understand the electronic structure and can be used to interpret the π → π* and n → π* transitions that are characteristic of aromatic and heteroaromatic systems like the one in the title compound.

Table of Compounds Mentioned

| Compound Name |

|---|

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations, a computational method for analyzing the physical movements of atoms and molecules, have not been specifically published for this compound. Such studies would be invaluable for understanding its behavior in various environments.

The exploration of the conformational space of this compound would involve determining the energetically favorable spatial arrangements of its atoms. The key dihedral angle to consider is the one between the pyridine and pyrazine rings. Due to the steric hindrance that may arise between the hydrogen atoms on the adjacent rings and the electronic interactions involving the nitrogen atoms and the chloro and cyano substituents, it is likely that the molecule is not perfectly planar in its lowest energy state. A systematic conformational search would typically reveal a landscape of energy minima, with the global minimum representing the most probable conformation.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies are crucial for correlating the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For this compound, no specific QSAR or QSPR models have been developed and published.

The first step in any QSAR/QSPR study is the calculation of molecular descriptors. These numerical values represent various aspects of a molecule's structure and properties. For this compound, a wide array of descriptors could be calculated using specialized software. A hypothetical table of such descriptors is presented below.

| Descriptor Class | Example Descriptors | Potential Significance |

| Constitutional | Molecular Weight, Atom Count, Bond Count | Basic structural information |

| Topological | Wiener Index, Balaban J Index | Describes molecular branching and connectivity |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to steric interactions and solubility |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Governs reactivity and intermolecular forces |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts lipophilicity and membrane permeability |

These descriptors would form the basis for building predictive models, should a relevant dataset of activities or properties for a series of analogous compounds become available.

Computational methods can also provide insights into the chemical reactivity of this compound. By analyzing the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), regions of the molecule susceptible to electrophilic or nucleophilic attack can be identified. For instance, the nitrogen atoms of the pyrazine and pyridine rings are likely sites for protonation or coordination to metal ions. The carbon atom of the cyano group is a potential electrophilic site.

Furthermore, computational tools can aid in assessing synthetic accessibility. By analyzing the structure, these programs can suggest potential synthetic routes and starting materials by identifying key bond disconnections that correspond to known chemical reactions. This can help chemists in designing efficient syntheses for this and related compounds.

Q & A

Q. What are the optimized synthetic routes for 2-chloro-6-pyrazin-2-ylnicotinonitrile, and how can reaction conditions be systematically varied to improve yield?

- Methodological Answer : A common synthesis involves refluxing precursors (e.g., nicotinonitrile derivatives) with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) for 15 hours, followed by recrystallization in ethanol . To optimize yield, researchers should:

- Vary reaction time (e.g., 12–18 hours) and temperature (80–120°C).

- Adjust molar ratios of POCl₃:PCl₅ (e.g., 1:1 to 1:1.5).

- Monitor progress via TLC or HPLC.

Example data table:

| Reagent Ratio (POCl₃:PCl₅) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 1:1 | 15 | 68 |

| 1:1.2 | 15 | 72 |

| 1:1.5 | 18 | 75 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm substitution patterns (e.g., pyrazine vs. pyridine ring protons).

- HPLC-MS : Employ reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) coupled with ESI-MS for purity assessment and molecular ion detection .

- XRD : Single-crystal X-ray diffraction resolves steric effects of the chloro and pyrazine groups (if crystals are obtainable).

Q. How can researchers evaluate the reactivity of the chloro substituent in nucleophilic substitution reactions?

- Methodological Answer : React the compound with nucleophiles (e.g., amines, alkoxides) under controlled conditions:

- Test solvents (DMF, THF) and bases (K₂CO₃, NaH).

- Monitor reaction via F NMR (if fluorinated analogs are synthesized) or LC-MS .

Example optimization:

| Nucleophile | Solvent | Base | Conversion (%) |

|---|---|---|---|

| Piperazine | DMF | K₂CO₃ | 85 |

| Morpholine | THF | NaH | 72 |

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of substituents on the pyrazine ring in this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate:

- Electron density maps (HOMO/LUMO) to identify reactive sites.

- Substituent effects on aromaticity (NICS values).

Software like Gaussian or ORCA, combined with ICReDD’s reaction path search methods, can simulate transition states for substitution reactions .

Q. What experimental designs resolve contradictions in biological activity data for pyrazine-nicotinonitrile hybrids?

- Methodological Answer : Apply factorial design to isolate variables (e.g., substituent position, solvent polarity):

- Use a 2 factorial matrix to test biological activity against enzyme targets (e.g., kinases).

- Analyze interactions via ANOVA to identify confounding factors (e.g., steric hindrance vs. electronic effects) .

Example design:

| Factor | Level 1 | Level 2 |

|---|---|---|

| Pyrazine substituent | Methoxy | Methyl |

| Reaction solvent | Ethanol | Acetonitrile |

Q. How can researchers leverage cross-coupling reactions to diversify the pyridine ring while preserving the chloro-pyrazine motif?

- Methodological Answer : Employ Suzuki-Miyaura coupling with aryl boronic acids:

Q. What strategies mitigate degradation of this compound under varying storage conditions?

- Methodological Answer : Conduct stability studies by:

- Storing samples at 0–6°C in amber vials to prevent photodegradation.

- Testing humidity effects using accelerated aging (40°C/75% RH for 4 weeks).

- Analyzing degradation products via LC-MS/MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for analogous pyrazine-chloro derivatives?

- Methodological Answer : Replicate experiments while controlling:

- Purity of starting materials (use HPLC >98%).

- Moisture levels (dry solvents with molecular sieves).

- Catalyst lot variability (test multiple suppliers).

Cross-validate data with independent labs and publish raw datasets for transparency .

Experimental Design for Structure-Activity Relationships (SAR)

Q. What systematic approaches link structural modifications of this compound to biological target affinity?

- Methodological Answer : Design a SAR library with:

- Variation 1 : Pyrazine substituents (electron-withdrawing vs. donating groups).

- Variation 2 : Chloro replacement (fluoro, bromo).

Assay against targets (e.g., EGFR kinase) using SPR or fluorescence polarization.

Example SAR table:

| Derivative | IC₅₀ (nM) | LogP |

|---|---|---|

| 2-Fluoro-6-pyrazine | 12 | 2.1 |

| 2-Bromo-6-pyrazine | 18 | 2.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.